molecular formula C17H26N2O5 B1398045 (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol CAS No. 197892-14-1

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

Cat. No.: B1398045
CAS No.: 197892-14-1
M. Wt: 338.4 g/mol
InChI Key: SLMOCVXNGYHGJK-AWEZNQCLSA-N
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Description

“(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol” is a compound that contains both Boc-amino and Z-amino groups . The Boc group is a tert-butyl carbamate (Boc-carbamate) that is commonly used as a protecting group for amines in organic synthesis . The Z group refers to a benzyloxycarbonyl protecting group .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular weight of this compound is 352.39 . Its IUPAC name is (3S)-3-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point of 135-145°C .

Scientific Research Applications

1. Proline Amino Acids in NMR and Medicinal Chemistry

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, as a derivative involved in the synthesis of perfluoro-tert-butyl 4-hydroxyproline, plays a crucial role in 19F NMR. The amino acids synthesized exhibit distinct conformational preferences beneficial for peptide structure analysis. The distinct behavior of these amino acids in model α-helical and polyproline helix peptides suggests their significant potential in probes and medicinal chemistry, particularly due to their sensitive detection in 19F NMR, enabling precise structure and dynamic studies of peptides and proteins (Tressler & Zondlo, 2014).

2. Structural Flexibility of Z-Group in Peptides

The tert-butoxycarbonyl (Boc) group, related to the compound of interest, is extensively studied for its conformational behavior in peptides. It’s closely similar to the benzyloxycarbonyl (Z) group in peptides but with less steric hindrance, which results in greater conformational flexibility. This feature is crucial in peptide synthesis and protein engineering as it affects the peptide's stability, conformation, and interaction with other molecules. The Z group’s interaction, particularly its aromatic rings' tendency to stack in crystals, provides insights into peptide structure and stability (Benedetti et al., 2009).

3. Role in Thermodynamics and Solubility Studies

The Boc group in Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid is a part of extensive studies in thermodynamics and solubility. The studies focus on understanding the solubility behavior of such compounds in various solvents, which is crucial for drug formulation and delivery. The compound's behavior in different temperatures and solvent mixtures provides valuable insights for pharmaceutical applications, particularly in optimizing drug solubility and stability (Fan et al., 2016).

4. Hydrogen Bonding in Amino Alcohol Salts

The compound shares structural similarities with amino alcohols, which are studied for their hydrogen bonding and polymorphism characteristics. Understanding the hydrogen bonding in such compounds is vital for drug design and material science, especially in designing compounds with desired solubility, stability, and binding properties (Podjed & Modec, 2022).

5. Influence in Catalysis and Peptide Synthesis

The Boc group, a part of the compound's structure, is essential in catalysis and peptide synthesis. It is widely used for the N-tert-butoxycarbonylation of amines, crucial in synthesizing peptides and other organic compounds. The chemoselective nature of this process, along with its compatibility with various structural motifs, underscores the compound's significance in synthetic organic chemistry and drug development (Heydari et al., 2007).

Future Directions

The use of Boc-protected amines in organic synthesis is a well-established practice . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected amines .

Properties

IUPAC Name

benzyl N-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMOCVXNGYHGJK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
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(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
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(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
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(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
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(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol
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(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

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